molecular formula C13H13NO B12594563 N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide CAS No. 650608-29-0

N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide

Cat. No.: B12594563
CAS No.: 650608-29-0
M. Wt: 199.25 g/mol
InChI Key: UAKUACVJZBWEFO-JTQLQIEISA-N
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Description

N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide is a chemical compound with the molecular formula C₁₃H₁₃NO and a molecular weight of 199.25 g/mol . It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide typically involves the reaction of 1-acetylnaphthalene with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the formamide derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoic acid derivatives, while reduction can produce naphthylamines .

Scientific Research Applications

N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The naphthalene moiety contributes to the compound’s hydrophobic interactions and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1S)-1-(Naphthalen-2-yl)ethyl]formamide is unique due to its specific structural configuration and the presence of the formamide group.

Properties

CAS No.

650608-29-0

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

N-[(1S)-1-naphthalen-2-ylethyl]formamide

InChI

InChI=1S/C13H13NO/c1-10(14-9-15)12-7-6-11-4-2-3-5-13(11)8-12/h2-10H,1H3,(H,14,15)/t10-/m0/s1

InChI Key

UAKUACVJZBWEFO-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC2=CC=CC=C2C=C1)NC=O

Canonical SMILES

CC(C1=CC2=CC=CC=C2C=C1)NC=O

Origin of Product

United States

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